molecular formula C15H9BrClFN2O B11599915 (2E)-5-bromo-4-chloro-2-{[(3-fluorophenyl)amino]methylidene}-1,2-dihydro-3H-indol-3-one

(2E)-5-bromo-4-chloro-2-{[(3-fluorophenyl)amino]methylidene}-1,2-dihydro-3H-indol-3-one

Cat. No.: B11599915
M. Wt: 367.60 g/mol
InChI Key: AHHUMCOUYWIUSE-UHFFFAOYSA-N
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Description

(2E)-5-BROMO-4-CHLORO-2-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-BROMO-4-CHLORO-2-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoroaniline with an appropriate indole derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-BROMO-4-CHLORO-2-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction pathway and the yield of the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

(2E)-5-BROMO-4-CHLORO-2-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-BROMO-4-CHLORO-2-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-5-BROMO-4-CHLORO-2-{[(3-FLUOROPHENYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE apart is its unique combination of halogen atoms and its potential for diverse chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H9BrClFN2O

Molecular Weight

367.60 g/mol

IUPAC Name

5-bromo-4-chloro-2-[(3-fluorophenyl)iminomethyl]-1H-indol-3-ol

InChI

InChI=1S/C15H9BrClFN2O/c16-10-4-5-11-13(14(10)17)15(21)12(20-11)7-19-9-3-1-2-8(18)6-9/h1-7,20-21H

InChI Key

AHHUMCOUYWIUSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O

Origin of Product

United States

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